An In-depth Technical Guide to 2,3-Dimethoxybenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,3-Dimethoxybenzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethoxybenzonitrile (CAS No: 5653-62-3), a pivotal chemical intermediate in the synthesis of specialized pharmaceuticals and fine chemicals. This document details the compound's physicochemical properties, spectral characteristics, and provides an in-depth, field-proven protocol for its synthesis from 2,3-dimethoxybenzoic acid. Furthermore, we explore its chemical reactivity, focusing on transformations of the nitrile moiety and electrophilic substitutions on the aromatic ring. The guide culminates in a discussion of its critical application as a precursor to 2,3-dihydroxybenzonitrile, a key building block for the development of Desferrithiocin analogues, a class of orally active iron chelators. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.
Chemical Identity and Physicochemical Properties
2,3-Dimethoxybenzonitrile, also known as o-veratronitrile, is a disubstituted aromatic nitrile. The strategic placement of the two methoxy groups adjacent to the nitrile function imparts specific reactivity and physical characteristics to the molecule. Its unique electronic and steric properties make it a valuable precursor in multi-step organic syntheses.
The definitive Chemical Abstracts Service (CAS) number for 2,3-Dimethoxybenzonitrile is 5653-62-3 .[1][2] It is crucial to distinguish it from its isomer, 3,4-dimethoxybenzonitrile (veratronitrile), which is assigned CAS number 2024-83-1.[3]
Table 1: Physicochemical Properties of 2,3-Dimethoxybenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 5653-62-3 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [2] |
| IUPAC Name | 2,3-dimethoxybenzonitrile | [1] |
| Synonyms | o-Veratronitrile, 3-Cyanoveratrole | [1] |
| Appearance | White to almost white crystalline solid or powder | [2] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | ~265 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water; Soluble in methanol and other organic solvents | [3] |
| Density | ~1.12 g/cm³ | [4] |
Spectral Characteristics
The structural features of 2,3-dimethoxybenzonitrile give rise to a distinct spectroscopic signature, which is essential for its identification and quality control.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the sharp, strong absorption band characteristic of the nitrile (C≡N) triple bond stretch. For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹ .[5] This peak's position is slightly lower than that of aliphatic nitriles due to conjugation with the aromatic ring. Additional bands corresponding to aromatic C-H stretching appear above 3000 cm⁻¹, C=C ring stretching at ~1585 cm⁻¹, and C-O stretching from the methoxy groups.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically between δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. Two distinct singlets, each integrating to three protons, will be observed for the two non-equivalent methoxy groups (-OCH₃).
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. Key signals include the nitrile carbon (C≡N) at approximately δ 117-119 ppm, two signals for the methoxy carbons around δ 55-61 ppm, and six signals for the aromatic carbons, two of which are quaternary and directly attached to the methoxy groups.[7][8]
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed at m/z 163. A significant fragment ion is typically seen at m/z 148, corresponding to the loss of a methyl group ([M-CH₃]⁺).[1]
Synthesis Methodology
While several synthetic routes to 2,3-dimethoxybenzonitrile exist, a reliable and scalable method involves the conversion of 2,3-dimethoxybenzoic acid. This multi-step, one-pot process proceeds through the formation of an acid halide and an amide intermediate, followed by dehydration to yield the target nitrile. This approach avoids the isolation of intermediates, thereby improving process efficiency.[9]
The precursor, 2,3-dimethoxybenzaldehyde, can be prepared from o-bromophenol through a formylation reaction followed by a one-pot methoxylation and etherification.[10] The aldehyde is then readily oxidized to the corresponding benzoic acid.
Caption: Synthesis workflow from benzoic acid to nitrile.
Detailed Experimental Protocol
Causality and Self-Validation: This protocol, adapted from patent literature, employs common and robust chemical transformations.[9][11] The conversion of a carboxylic acid to a nitrile via an amide is a classic synthetic sequence. The use of thionyl chloride ensures efficient formation of the highly reactive acid chloride. Quenching this intermediate in aqueous ammonia provides the stable amide. The final dehydration step is driven by a powerful dehydrating agent, phosphorus oxychloride, at elevated temperatures to ensure complete conversion. Each step can be monitored by thin-layer chromatography (TLC) to validate the conversion before proceeding.
Step 1: Formation of 2,3-Dimethoxybenzamide
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To a stirred solution of 2,3-dimethoxybenzoic acid (1.0 eq) in dichloromethane (DCM, ~5 mL per gram of acid), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).
-
At room temperature (25-30 °C), slowly add thionyl chloride (2.0 eq) to the mixture.
-
Stir the reaction for 2-3 hours until the conversion to the acid chloride is complete (monitor by TLC or disappearance of starting material).
-
In a separate vessel, prepare a super-cooled solution of aqueous ammonia (~25-30%) and cool it to 0-5 °C in an ice bath.
-
Carefully and slowly add the reaction mixture containing the acid chloride into the cold ammonia solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the resulting mixture for 60 minutes at 0-5 °C.
-
Separate the organic (DCM) layer. The aqueous layer can be extracted with additional DCM.
-
Combine the organic layers and concentrate under reduced pressure to obtain crude 2,3-dimethoxybenzamide, typically as an oily residue.
Step 2: Dehydration to 2,3-Dimethoxybenzonitrile
-
Dissolve the crude 2,3-dimethoxybenzamide from Step 1 in toluene (~5 mL per gram of starting acid).
-
To this solution, add phosphorus oxychloride (POCl₃, ~1.7 eq).
-
Heat the reaction mixture to 75-80 °C and maintain this temperature for 1-2 hours, monitoring for the completion of the reaction by TLC.
-
Upon completion, cool the reaction mass to room temperature (25-30 °C).
-
Carefully quench the reaction by slowly adding the mixture to cold water (~10 mL per gram of starting acid) at 0-5 °C with vigorous stirring.
-
Separate the organic (toluene) layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethoxybenzonitrile.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
2,3-Dimethoxybenzonitrile is a versatile building block due to the reactivity of both the nitrile group and the activated aromatic ring.
Reactions of the Nitrile Group
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Reduction to Amine: The nitrile group can be reduced to a primary amine (2,3-dimethoxybenzylamine). This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Nickel). The resulting benzylamine is a valuable synthon for various pharmaceutical targets.
-
Hydrolysis to Amide and Carboxylic Acid: The nitrile can undergo partial hydrolysis to form 2,3-dimethoxybenzamide under controlled acidic or basic conditions.[12] More vigorous hydrolysis, typically with strong acid or base at elevated temperatures, will lead to the formation of 2,3-dimethoxybenzoic acid.
Reactions of the Aromatic Ring
-
Electrophilic Aromatic Substitution: The two methoxy groups are strong activating, ortho, para-directing groups.[13] In this specific substitution pattern, the C4 and C6 positions are activated. The C4 position is para to the C1-nitrile substituent and ortho to the C3-methoxy group. The C6 position is ortho to the C1-nitrile and C2-methoxy groups. The steric hindrance from the C2-methoxy group may influence the regioselectivity, often favoring substitution at the C4 position.
-
Demethylation to Dihydroxybenzonitrile: A synthetically crucial reaction is the demethylation of the methoxy groups to yield 2,3-dihydroxybenzonitrile . This is often accomplished using strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃).[14] This product is a key intermediate for iron-chelating agents.
Caption: Key transformations of 2,3-dimethoxybenzonitrile.
Applications in Medicinal Chemistry and Drug Development
The primary value of 2,3-dimethoxybenzonitrile in drug development lies in its role as a precursor to more complex molecules, rather than possessing intrinsic biological activity itself.
Precursor for Desferrithiocin (DFT) Analogues
The most significant application is its conversion to 2,3-dihydroxybenzonitrile. This catechol-containing nitrile is a critical starting material for the synthesis of Desferrithiocin (DFT) analogues .[12][14] DFT is a natural siderophore with potent and orally effective iron-chelating properties. However, its clinical use is hampered by severe nephrotoxicity.[15]
Extensive structure-activity relationship (SAR) studies have focused on creating synthetic analogues of DFT that retain high iron clearing efficiency (ICE) while exhibiting a greatly reduced toxicity profile.[15][16] By starting with 2,3-dihydroxybenzonitrile (derived from 2,3-dimethoxybenzonitrile), medicinal chemists can construct the 2-(dihydroxyphenyl)-thiazoline core structure that is essential for iron chelation in this class of compounds. Modifications, such as the introduction of polyether side chains onto the catechol ring, have led to the development of less toxic and clinically promising iron chelators for treating iron overload diseases like thalassemia.[14]
Safety and Handling
2,3-Dimethoxybenzonitrile is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[2] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact or ingestion, seek immediate medical attention.
Conclusion
2,3-Dimethoxybenzonitrile is a strategically important chemical intermediate with well-defined properties and reactivity. Its synthesis is achievable through robust, scalable methods, and its true value is realized in its role as a versatile building block. The facile conversion of its methoxy groups to a catechol moiety makes it an indispensable precursor for the synthesis of advanced pharmaceutical agents, particularly in the development of safer and more effective oral iron chelators based on the desferrithiocin scaffold. This guide provides the foundational technical knowledge for scientists to effectively utilize this compound in their research and development endeavors.
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